molecular formula C7H7F2N3 B8308983 2,5-Difluorobenzimido-hydrazide

2,5-Difluorobenzimido-hydrazide

Cat. No.: B8308983
M. Wt: 171.15 g/mol
InChI Key: FYIGLHMYOQXQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluorobenzimido-hydrazide is a fluorinated benzimido-hydrazide derivative characterized by two fluorine atoms at the 2- and 5-positions of the benzene ring. This compound is synthesized via multi-step reactions involving condensation of hydrazide intermediates with fluorinated benzaldehydes. For instance, describes a general synthesis pathway for analogous benzimido-hydrazides:

Step 1: Reaction of 5-methyl-1,2-phenylenediamine with methyl-4-formyl benzoate in DMF with Na₂S₂O₅ to form intermediate 1.

Step 2: Hydrazine hydrate treatment of intermediate 1 in ethanol under reflux to yield hydrazide intermediate 3.

Step 3: Condensation of hydrazide with substituted benzaldehydes (e.g., 2,5-difluorobenzaldehyde) to produce the final hydrazide derivatives .

Properties

Molecular Formula

C7H7F2N3

Molecular Weight

171.15 g/mol

IUPAC Name

N'-amino-2,5-difluorobenzenecarboximidamide

InChI

InChI=1S/C7H7F2N3/c8-4-1-2-6(9)5(3-4)7(10)12-11/h1-3H,11H2,(H2,10,12)

InChI Key

FYIGLHMYOQXQIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=NN)N)F

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 2,4- vs. 2,5-Difluorophenyl Derivatives

The position of fluorine substituents significantly impacts physicochemical properties. For example:

Compound CAS Number Molecular Formula Melting Point (°C) Key Properties
2,5-Difluorophenylhydrazine 175135-73-6 C₆H₅F₂N₂ Not reported High similarity (0.93) to 2-fluorophenyl analogs
2,4-Difluorophenylhydrazine HCl 51523-79-6 C₆H₆ClF₂N₂ Not reported Commercial availability (TCI Chemicals)
3,5-Difluorophenylhydrazine HCl 502496-27-7 C₆H₆ClF₂N₂ Not reported Similarity score 0.95

Key Findings :

  • Electron Effects : The 2,5-difluoro substitution creates a distinct electronic environment compared to 2,4- or 3,5-isomers, altering reactivity in condensation reactions .
  • Synthetic Utility : 2,5-Difluorobenzaldehyde derivatives are preferred in synthesizing pyrazole-thiazole hybrids (e.g., ), where fluorine positioning affects ring-strain and hydrogen-bonding capabilities .

Halogen-Substituted Analogs: Fluorine vs. Chlorine

Replacing fluorine with chlorine modifies steric and electronic profiles:

Compound CAS Number Molecular Weight Melting Point (°C)
2,5-Difluorophenylhydrazine HCl 175135-73-6 158.15 Not reported
3,5-Dichlorophenylhydrazine HCl 63352-99-8 213.5 ~204 (decomposes)
2,4-Dichlorophenylhydrazine HCl 5446-18-4 213.5 220–224

Key Findings :

  • Melting Points : Chlorinated analogs exhibit higher melting points (e.g., 220–224°C for 2,4-dichloro) due to stronger intermolecular forces compared to fluorinated derivatives .
  • Reactivity : Fluorine’s smaller atomic radius and higher electronegativity favor nucleophilic substitution reactions over chlorine .

Methylated vs. Fluorinated Hydrazides

Methyl groups introduce steric bulk instead of electronic effects:

Compound CAS Number Molecular Formula Key Differences
2,5-Difluorobenzimido-hydrazide Not provided C₇H₅F₂N₃O Electron-withdrawing substituents
2,5-Dimethylphenylhydrazine HCl Not provided C₈H₁₁ClN₂ Steric hindrance, lower polarity

Key Findings :

  • Solubility : Fluorinated derivatives generally exhibit lower solubility in polar solvents compared to methylated analogs due to reduced hydrogen-bonding capacity .
  • Biological Activity : Fluorine’s electronegativity may enhance binding affinity in enzyme inhibition, whereas methyl groups improve lipid solubility .

Complex Heterocyclic Derivatives

This compound serves as a precursor for heterocyclic systems. For example:

  • Triazole Derivatives : highlights a triazole-carboxylic acid hydrazide with a 2-chloro-6-fluorophenyl group, demonstrating structural versatility but differing in ring size and substituent positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.